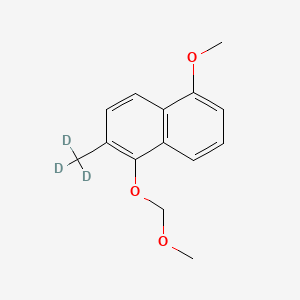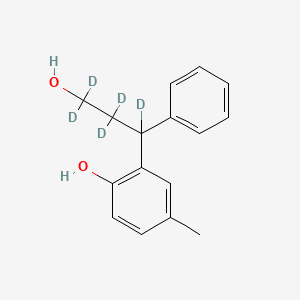
(Rac)-Tolterodine-desdiisopropylamino-ol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-Tolterodine-desdiisopropylamino-ol-d5 is a deuterated derivative of tolterodine, a medication primarily used to treat overactive bladder. The compound is characterized by the replacement of hydrogen atoms with deuterium, which can influence its pharmacokinetic properties. This modification is often used in scientific research to study the metabolism and action of drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Tolterodine-desdiisopropylamino-ol-d5 typically involves the deuteration of tolterodine. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-Tolterodine-desdiisopropylamino-ol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original tolterodine compound.
Wissenschaftliche Forschungsanwendungen
(Rac)-Tolterodine-desdiisopropylamino-ol-d5 has several scientific research applications:
Chemistry: Used as a model compound to study deuterium isotope effects and reaction mechanisms.
Biology: Employed in metabolic studies to understand the biotransformation of tolterodine in biological systems.
Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic properties compared to non-deuterated tolterodine.
Industry: Utilized in the development of deuterated drugs with enhanced stability and reduced side effects.
Wirkmechanismus
The mechanism of action of (Rac)-Tolterodine-desdiisopropylamino-ol-d5 involves its interaction with muscarinic receptors in the bladder. By binding to these receptors, the compound inhibits involuntary bladder contractions, thereby reducing symptoms of overactive bladder. The deuterium atoms in the compound can influence its metabolic stability and duration of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolterodine: The non-deuterated form of the compound, used to treat overactive bladder.
Fesoterodine: A related compound with similar therapeutic effects.
Oxybutynin: Another medication used for overactive bladder, with a different chemical structure.
Uniqueness
(Rac)-Tolterodine-desdiisopropylamino-ol-d5 is unique due to its deuterium substitution, which can enhance its pharmacokinetic properties. This modification can lead to improved drug stability, reduced metabolic degradation, and potentially fewer side effects compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C16H18O2 |
|---|---|
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
4-methyl-2-(1,2,2,3,3-pentadeuterio-3-hydroxy-1-phenylpropyl)phenol |
InChI |
InChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3/i9D2,10D2,14D |
InChI-Schlüssel |
MJPIYYRDVSLOME-BEHIUOGBSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])O)C([2H])(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



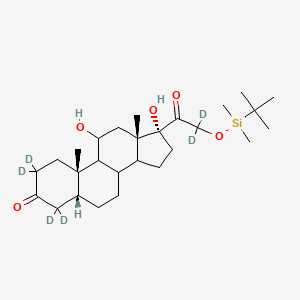
![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)
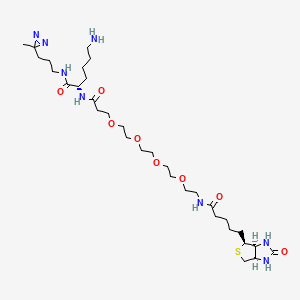
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)
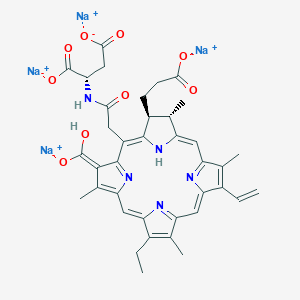
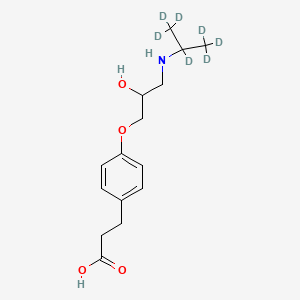
![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)

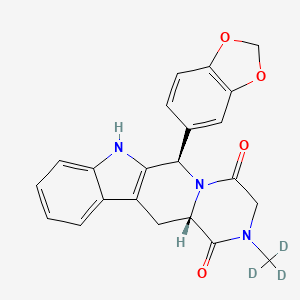
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
